molecular formula C11H11NO4 B14394874 [2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid CAS No. 89462-33-9

[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid

Katalognummer: B14394874
CAS-Nummer: 89462-33-9
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: WDXXHJZBSFDXKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenylacetic acid derivative with an amino acid derivative in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions: [2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It is used in the development of enzyme inhibitors and as a probe to study enzyme-substrate interactions.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of [2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity. The pathways involved include enzyme inhibition and protein modification, which can affect various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

    Phenylacetic acid: Shares the phenylacetic acid backbone but lacks the amino group.

    Amino acids: Such as alanine and glycine, which have similar amino and carboxylic acid groups but different side chains.

    Phenylalanine: An amino acid with a phenyl ring, similar to [2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid but with a different substitution pattern.

Uniqueness: this compound is unique due to the presence of both an amino group and a carbonyl group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Eigenschaften

CAS-Nummer

89462-33-9

Molekularformel

C11H11NO4

Molekulargewicht

221.21 g/mol

IUPAC-Name

2-[2-(3-amino-3-oxopropanoyl)phenyl]acetic acid

InChI

InChI=1S/C11H11NO4/c12-10(14)6-9(13)8-4-2-1-3-7(8)5-11(15)16/h1-4H,5-6H2,(H2,12,14)(H,15,16)

InChI-Schlüssel

WDXXHJZBSFDXKF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC(=O)O)C(=O)CC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.